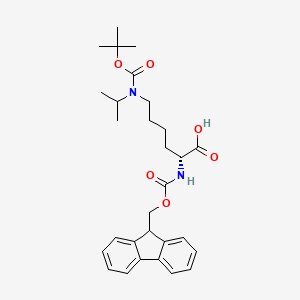
Nickel(II)citratehydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(II) citrate hydrate is an inorganic compound with the chemical formula C12H10Ni3O14 . It is typically found as a white crystalline solid that is soluble in water and slightly soluble in alcohols. This compound is primarily used in chemical laboratories as a reagent and in the preparation of other nickel compounds .
Méthodes De Préparation
Nickel(II) citrate hydrate can be synthesized through the reaction of citric acid with nickel hydroxide. The reaction is typically carried out in an aqueous solution, followed by crystallization to obtain the solid product . The general reaction is as follows:
3Ni(OH)2+2C6H8O7→Ni3(C6H5O7)2+6H2O
In industrial settings, the compound can be produced by reacting nickel salts such as nickel nitrate or nickel sulfate with citric acid under controlled conditions. The resulting solution is then evaporated to yield the crystalline hydrate .
Analyse Des Réactions Chimiques
Nickel(II) citrate hydrate undergoes various chemical reactions, including:
Reduction: Nickel(II) can be reduced to metallic nickel using reducing agents such as hydrogen gas.
Substitution: Nickel(II) citrate can react with halogens to form nickel halides, such as nickel chloride when reacted with chlorine gas.
Common reagents and conditions used in these reactions include dilute sulfuric acid, ammonia, and halogens. Major products formed from these reactions include nickel hydroxide, nickel oxide, and various nickel halides .
Applications De Recherche Scientifique
Nickel(II) citrate hydrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of nickel(II) citrate hydrate involves its ability to interact with biological molecules and catalyze chemical reactions. In biological systems, nickel(II) ions can bind to enzyme active sites, facilitating catalytic processes. For example, in urease, nickel(II) ions are essential for the hydrolysis of urea into ammonia and carbon dioxide . In cancer research, nickel(II) complexes have been shown to induce apoptosis in cancer cells by activating both intrinsic and extrinsic apoptotic pathways .
Comparaison Avec Des Composés Similaires
Nickel(II) citrate hydrate can be compared with other nickel compounds such as nickel(II) chloride, nickel(II) sulfate, and nickel(II) acetate. While all these compounds contain nickel in the +2 oxidation state, they differ in their chemical properties and applications:
Nickel(II) chloride: Soluble in water, used in electroplating and as a catalyst in organic synthesis.
Nickel(II) sulfate: Commonly used in electroplating and as a precursor for the synthesis of other nickel compounds.
Nickel(II) acetate: Used as a catalyst in various chemical reactions and in the preparation of nickel-based materials.
Nickel(II) citrate hydrate is unique due to its citrate ligand, which provides additional coordination sites and can influence the compound’s solubility and reactivity .
Propriétés
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+);hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.3Ni.H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2/q;;3*+2;/p-6 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGFXGXJPPCFJX-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Ni+2].[Ni+2].[Ni+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Ni3O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8112723.png)




![Phenyl(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)methanone](/img/structure/B8112754.png)


![2-(5-(1,3-Dioxolan-2-yl)pyridin-2-yl)-7-chlorothieno[3,2-b]pyridine](/img/structure/B8112772.png)

![[(1S,2R,3R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate](/img/structure/B8112788.png)
![3-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B8112789.png)
![3-(3-fluorophenyl)-7-methyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]](/img/structure/B8112815.png)
![rel-(3aS,7R,8aS)-2-(3-methoxyphenethyl)octahydro-3a,7-epoxyisothiazolo[4,5-c]azepine 1,1-dioxide](/img/structure/B8112819.png)
